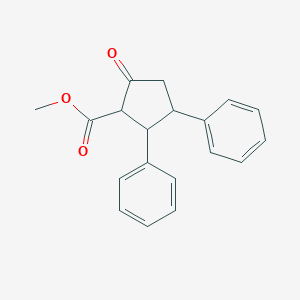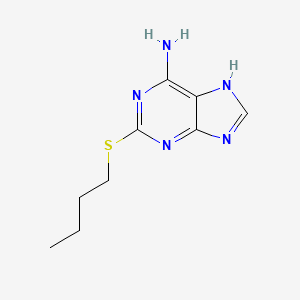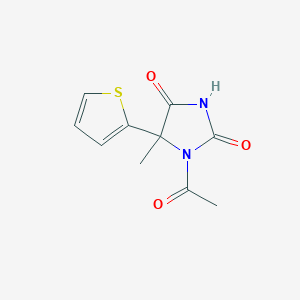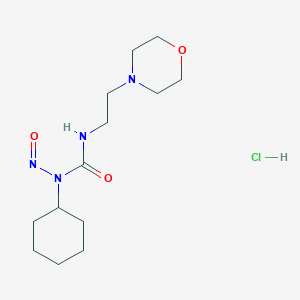
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a morpholine ring, and a nitrosourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)urea
Uniqueness
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is unique due to its nitrosourea moiety, which imparts distinct chemical reactivity and biological activity compared to its thiourea and urea analogs. The presence of the nitrosourea group allows for specific interactions with DNA, making it a valuable compound for research in medicinal chemistry and oncology.
Propiedades
Número CAS |
80413-87-2 |
|---|---|
Fórmula molecular |
C13H25ClN4O3 |
Peso molecular |
320.81 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride |
InChI |
InChI=1S/C13H24N4O3.ClH/c18-13(14-6-7-16-8-10-20-11-9-16)17(15-19)12-4-2-1-3-5-12;/h12H,1-11H2,(H,14,18);1H |
Clave InChI |
QMQGXLCGTWDOSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C(=O)NCCN2CCOCC2)N=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
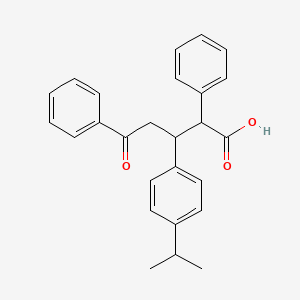
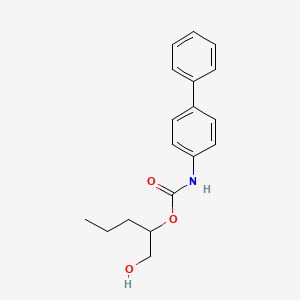
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)

![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
